molecular formula C16H12N4O5 B12025027 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

Cat. No.: B12025027
M. Wt: 340.29 g/mol
InChI Key: SXRLXEONSCZADL-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate is a synthetic organic compound that features a benzotriazole moiety linked to a nitrophenyl group via an oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate typically involves the reaction of 4-nitrobenzaldehyde with benzotriazole in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion.

    Step 1: 4-nitrobenzaldehyde is reacted with benzotriazole in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is heated under reflux for several hours.

    Step 3: The product is isolated by filtration and purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used as a probe to study enzyme activities and protein interactions.

    Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the benzotriazole moiety can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate
  • 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylpropionate
  • 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylbutyrate

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and a benzotriazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12N4O5

Molecular Weight

340.29 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C16H12N4O5/c21-15(11-5-7-12(8-6-11)20(23)24)10-25-16(22)9-19-14-4-2-1-3-13(14)17-18-19/h1-8H,9-10H2

InChI Key

SXRLXEONSCZADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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